7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Overview
Description
7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a unique structure with a hydroxymethyl group and a methyl group attached to a dihydrobenzo[c][1,2,5]thiadiazole ring system, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture under reflux, followed by purification steps such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the sulfur atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives.
Scientific Research Applications
7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, its anticancer activity is attributed to the inhibition of Hsp90, a chaperone protein that assists in the folding of several oncoproteins . By inhibiting Hsp90, the compound induces the degradation of these oncoproteins, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide include other thiadiazole derivatives such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
These compounds share the thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
(3-methyl-2,2-dioxo-1H-2λ6,1,3-benzothiadiazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N2O3S/c1-10-8-6(5-11)3-2-4-7(8)9-14(10,12)13/h2-4,9,11H,5H2,1H3 |
InChI Key |
PPVOUCSFJGZINP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2NS1(=O)=O)CO |
Origin of Product |
United States |
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